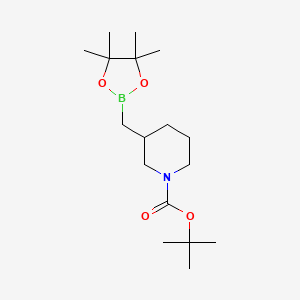

Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate

Description

Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate is a boronic ester-containing piperidine derivative widely used in organic synthesis and medicinal chemistry. Its structure features a piperidine ring substituted at the 3-position with a methyl-linked 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the incorporation of piperidine scaffolds into complex molecules .

Properties

IUPAC Name |

tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32BNO4/c1-15(2,3)21-14(20)19-10-8-9-13(12-19)11-18-22-16(4,5)17(6,7)23-18/h13H,8-12H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZJAXHRSRNXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365173-87-9 | |

| Record name | tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate typically involves the following steps:

Boronic Acid Formation: The starting material, a boronic acid derivative, is reacted with a suitable reagent to form the boronic ester.

Piperidine Derivative Synthesis: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

Coupling Reaction: The boronic ester and piperidine derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound's structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Modified derivatives with different functional groups.

Scientific Research Applications

Role in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various reactions, such as cross-coupling reactions and nucleophilic substitutions, makes it valuable for synthesizing complex molecules.

Case Study: Synthesis of Dihydropyridine Derivatives

A notable application involves the synthesis of dihydropyridine derivatives using tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate as a precursor. The compound has been utilized to create derivatives that exhibit potential biological activity, showcasing its importance in medicinal chemistry .

Boron Chemistry

The presence of the boron moiety in this compound enhances its utility in boron chemistry. It can act as a boron source in various reactions, facilitating the formation of carbon-boron bonds which are crucial in the synthesis of organoboron compounds used in cross-coupling reactions.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential pharmacological properties.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. Studies have demonstrated that modifications to the piperidine ring can enhance activity against specific cancer cell lines . This highlights its potential as a lead compound for developing new anticancer agents.

Neuropharmacology

The compound's structural features suggest possible applications in neuropharmacology. Its derivatives may interact with neurotransmitter systems or modulate receptor activities, making them candidates for further investigation in treating neurological disorders.

Polymer Chemistry

This compound can be utilized in polymer chemistry to create functionalized polymers. The incorporation of boron-containing units can impart unique properties to polymers such as enhanced thermal stability and reactivity.

Case Study: Development of Functional Polymers

Research has explored the use of this compound in synthesizing functional polymers with tailored properties for applications in coatings and adhesives . The ability to modify polymer characteristics through the introduction of this compound opens avenues for innovative material applications.

Mechanism of Action

The mechanism by which tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group forms reversible covalent bonds with amino acids, such as serine and cysteine, in enzymes and receptors. This interaction modulates the activity of these biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Features :

- Boc Protection : Enhances solubility and stability during synthetic procedures.

- Boronate Ester : Facilitates carbon-carbon bond formation via transition-metal catalysis.

- Stereoelectronic Effects : The methylene spacer between the piperidine and boronate groups modulates reactivity and steric accessibility.

Synthesis typically involves palladium-catalyzed borylation or radical-mediated functionalization. For example, analogous compounds are prepared via photoredox-catalyzed deboronative radical addition () or coupling reactions using tert-butyl-protected precursors ().

The following table summarizes structurally related boronate esters and their distinguishing characteristics:

Structural and Reactivity Analysis

Positional Isomerism :

- The target compound’s boronate at piperidine-3 (vs. 4 in 1425335-44-9) alters steric and electronic environments. For example, piperidine-3 derivatives may exhibit distinct regioselectivity in cross-coupling due to proximity to the Boc group .

- Direct boronate attachment (1048970-17-7) enhances electrophilicity but reduces steric bulk compared to methylene-linked analogs .

Reactivity in Cross-Coupling :

- Methylene-linked boronates (e.g., target compound) show slower transmetallation in Suzuki-Miyaura reactions than direct-attachment analogs but improved stability under basic conditions .

- Vinyl-linked derivatives (e.g., 17) enable synthesis of conjugated systems but require stringent control of stereochemistry .

Physicochemical Properties :

- Lipophilicity : The Boc group increases logP values (~2.5–3.0) compared to unprotected analogs.

- Stability : Methylene-linked boronates (target compound) exhibit higher hydrolytic stability than esters like 1454901-93-9, which degrade under acidic conditions .

Research Findings

- Photoredox Applications : Compounds like 1425335-44-9 are used in photoredox-catalyzed cyclopropanation (dr >20:1, ee >90%; ) and cyclobutane synthesis (49–90% yield; ). The target compound’s 3-substitution may favor alternative radical pathways.

- Medicinal Chemistry : Piperidine-boronate esters serve as intermediates in kinase inhibitors (e.g., 15 in ) and antiplasmodial agents (). The methylene spacer in the target compound may enhance membrane permeability compared to direct-attachment analogs.

- Catalytic Efficiency : In Suzuki-Miyaura couplings, the target compound’s methylene spacer reduces steric hindrance, enabling coupling with bulky aryl halides (e.g., ortho-substituted substrates) .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate?

The compound is typically synthesized via multi-step procedures involving boronic ester functionalization. A common approach includes:

- Step 1 : Introduction of the boronic ester group via palladium-catalyzed Miyaura borylation. For example, tert-butyl piperidine derivatives are reacted with bis(pinacolato)diboron under inert conditions (e.g., Pd(dppf)Cl₂ catalyst, degassed dioxane/water) .

- Step 2 : Purification via flash column chromatography (e.g., 20% ethyl acetate/hexane) to isolate the boronic ester intermediate .

- Step 3 : Final Boc protection or alkylation to install the tert-butyl carbamate group. Yields typically range from 40–60%, depending on reaction optimization .

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

Q. What are common impurities encountered during synthesis, and how can they be addressed?

- Unreacted Starting Materials : Residual boronic acid or pinacol ester may remain. Use preparative TLC or column chromatography with gradient elution (e.g., 10–30% EtOAc/hexane) for removal .

- De-Boc Byproducts : Acidic conditions or prolonged heating can cleave the tert-butyl group. Monitor reaction pH and temperature strictly .

- Oxidation Products : Boronic esters are sensitive to moisture. Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions involving this boronic ester be optimized for complex substrates?

- Catalyst Selection : Pd(dppf)Cl₂ or SPhos-Pd-G3 catalysts improve coupling efficiency with aryl/heteroaryl halides .

- Base Optimization : Use Cs₂CO₃ or K₃PO₄ to enhance nucleophilicity of the boronate intermediate .

- Solvent Systems : A dioxane/water (10:1 v/v) mixture balances solubility and reactivity. For hydrophobic substrates, switch to toluene/EtOH .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 100°C vs. 16 hours conventionally) while maintaining yields >70% .

Q. What strategies improve yields in photoredox-mediated reactions using this compound?

- Photocatalyst Choice : 4CzIPN or Ru(bpy)₃²⁺ enable efficient radical generation under visible light (e.g., Kessil lamp, λ = 450 nm) .

- Radical Trap Design : Pair with vinyl boronic esters (e.g., 2-(4-chlorobut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to facilitate cyclization cascades, achieving 40–50% yields .

- Solvent Drying : Use anhydrous DMF or MeCN to prevent boronic ester hydrolysis during prolonged irradiation .

Q. How can researchers resolve contradictory NMR data during structural confirmation?

- Variable-Temperature NMR : Resolve overlapping signals by cooling the sample (e.g., –40°C) to slow molecular rotation .

- 2D NMR Techniques : Perform HSQC or HMBC to assign ambiguous protons/carbons (e.g., distinguishing piperidine CH₂ from boronic ester CH₃) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-boronic ester) to simplify spectral interpretation .

Q. What are the stability considerations for long-term storage of this compound?

- Storage Conditions : Keep at –20°C under inert gas (Ar) in amber vials to prevent oxidation and moisture uptake .

- Stability Monitoring : Conduct periodic TLC or LC-MS checks. Degradation manifests as loss of boronic ester (¹¹B NMR signal shift) or Boc cleavage (new amine peaks in ¹H NMR) .

Methodological Challenges and Solutions

Q. How to functionalize the piperidine ring without compromising the boronic ester moiety?

- Protecting Group Strategy : Use acid-labile groups (e.g., Trt or Fmoc) for temporary protection during alkylation/arylation. Deprotect under mild conditions (e.g., 2% TFA in DCM) .

- Selective Catalysis : Employ Pd/Cu bimetallic systems for C–H activation at the 3-position of piperidine, avoiding boronic ester side reactions .

Q. What advanced applications exist for this compound in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.